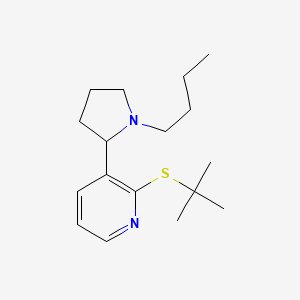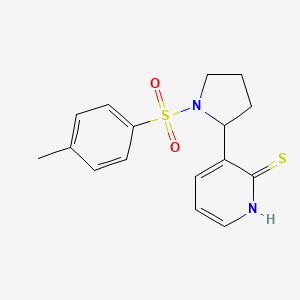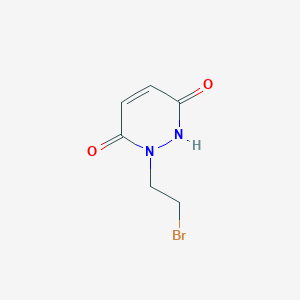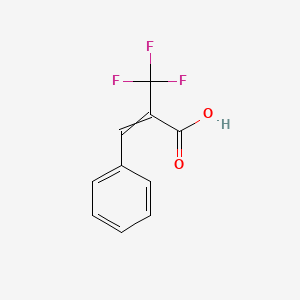![molecular formula C12H11FO B11823020 6-Fluoro-5,8,9,10-tetrahydrobenzo[8]annulen-5-one](/img/structure/B11823020.png)
6-Fluoro-5,8,9,10-tetrahydrobenzo[8]annulen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-5,8,9,10-tetrahydrobenzo8annulen-5-one is a chemical compound with the molecular formula C12H11FO It is a fluorinated derivative of tetrahydrobenzoannulene, characterized by the presence of a fluorine atom at the 6th position and a ketone group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5,8,9,10-tetrahydrobenzo8annulen-5-one typically involves the fluorination of a suitable precursor, followed by cyclization and oxidation steps. One common method involves the following steps:
Fluorination: Introduction of a fluorine atom at the desired position using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Cyclization: Formation of the annulated ring structure through intramolecular cyclization reactions, often catalyzed by Lewis acids like aluminum chloride (AlCl3).
Oxidation: Conversion of the intermediate to the ketone form using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of 6-Fluoro-5,8,9,10-tetrahydrobenzo8annulen-5-one may involve large-scale fluorination and cyclization processes, optimized for yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-5,8,9,10-tetrahydrobenzo8annulen-5-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
6-Fluoro-5,8,9,10-tetrahydrobenzo8annulen-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Fluoro-5,8,9,10-tetrahydrobenzo8annulen-5-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The ketone group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-Fluoro-5,8,9,10-tetrahydrobenzo8annulen-5-one is unique due to the presence of both a fluorine atom and a ketone group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the ketone group provides a reactive site for further chemical modifications.
Propriétés
Formule moléculaire |
C12H11FO |
|---|---|
Poids moléculaire |
190.21 g/mol |
Nom IUPAC |
6-fluoro-9,10-dihydro-8H-benzo[8]annulen-5-one |
InChI |
InChI=1S/C12H11FO/c13-11-8-4-2-6-9-5-1-3-7-10(9)12(11)14/h1,3,5,7-8H,2,4,6H2 |
Clé InChI |
MMXHCMVWFULIAY-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C(=O)C2=CC=CC=C2C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1H-1,3-benzodiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11822939.png)



![2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B11822971.png)
![6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822972.png)







